![molecular formula C17H16N4O B2742235 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1797982-97-8](/img/structure/B2742235.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone, also known as DPIE, is a novel organic compound that has gained significant attention in the scientific community due to its various potential applications. DPIE is a synthetic compound that belongs to the class of pyrido[4,3-d]pyrimidines and indoles. It has been reported to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Antitumoral Activities
Dihydropyrimidinones have been identified for their significant antitumoral activities. The primary compound of this class, known as monastrol, is a recognized Eg5 kinesin inhibitor, suggesting a potential application in cancer treatment strategies. The systematic review by Matos et al. (2018) highlighted that among the diverse biological activities, antitumoral properties are the most evaluated, underscoring the importance of DHPM derivatives in oncological research (Matos et al., 2018).
Anti-Tubercular Agents
Research on substituted dihydropyrimidin-2-amine and pyrazole derivatives has shown significant anti-tubercular activity against Mycobacterium tuberculosis. This suggests a promising avenue for the development of novel anti-tubercular agents. Compounds synthesized by Pathak et al. (2014) exhibited substantial efficacy, hinting at the potential of DHPM derivatives in combating tuberculosis (Pathak et al., 2014).
Antibacterial Activity
The synthesis of dihydropyrimidinone derivatives has also been explored for antibacterial applications. Chinmayi et al. (2020) synthesized a series of substituted dihydropyrimidinones that were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This research underscores the potential of DHPM derivatives as a basis for new antibacterial drugs (Chinmayi et al., 2020).
Antimicrobial Evaluation
Novel heterocyclic compounds containing the DHPM scaffold have been synthesized and evaluated for their antimicrobial activities. Gomha et al. (2018) developed new [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, demonstrating the structural versatility of DHPM derivatives and their potential in antimicrobial drug development (Gomha et al., 2018).
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(7-12-9-19-16-4-2-1-3-14(12)16)21-6-5-15-13(10-21)8-18-11-20-15/h1-4,8-9,11,19H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTPZGSRQYOTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2742152.png)
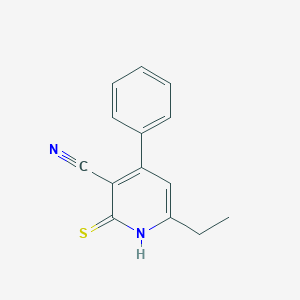
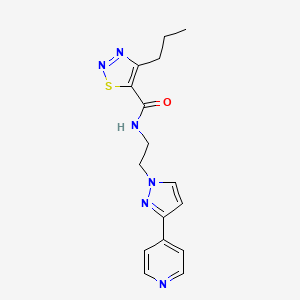
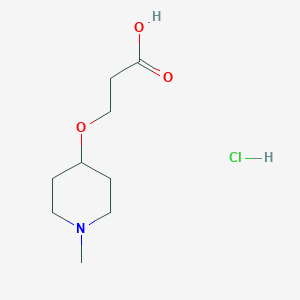
![Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2742158.png)
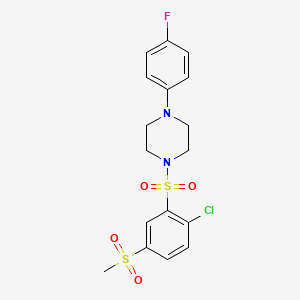
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2742160.png)

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)

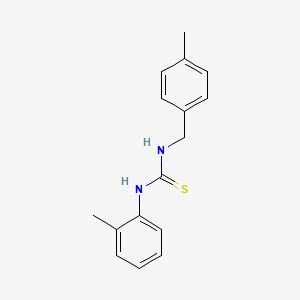

![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)